N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine
Description
Core Structural Features
The adduct comprises three main components:
- Deoxyguanosine : A nucleoside with a deoxyribose sugar and a guanine base modified at the C8 position.
- PhIP Moiety : A heterocyclic imidazopyridine ring system substituted with a methyl group at position 1 and a phenyl group at position 6.
- Covalent Linkage : A direct bond between the C8 atom of guanine and the nitrogen atom of the PhIP imidazopyridine ring.
The PhIP moiety adopts a non-planar conformation, with the phenyl ring positioned out-of-plane relative to the imidazopyridine core. This structural feature contributes to its intercalative potential in DNA.
Conformational States
The adduct exists in two distinct conformational states:
The equilibrium between these states is influenced by DNA sequence context and flanking base pairs.
Comparative Structural Analysis
The adduct differs from other HCA-DNA adducts in critical ways:
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[[6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-yl]amino]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGJHQDVDVQHH-UNSNFXJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747495 | |
| Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303173-39-9 | |
| Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Deuterated PhIP Precursor
The preparation of DG-C8-PHIP-D3 begins with the synthesis of 2-amino-1-(methyl-d3)-6-phenylimidazo[4,5-β]pyridine (D3-PhIP). Deuteration at the methyl group is achieved via catalytic hydrogen-deuterium exchange or alkylation with deuterated reagents :
-
Deuterium Incorporation via Alkylation :
The methyl-d3 group is introduced by reacting 2-amino-6-phenylimidazo[4,5-b]pyridine with deuterated methyl iodide (CD3I) under basic conditions. This SN2 reaction replaces the protonated methyl group with CD3, achieving >98% isotopic purity .Reaction conditions:
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Catalytic Deuteration :
Alternative methods employ transition metal catalysts (e.g., Ru or Pd complexes) to facilitate hydrogen isotope exchange (HIE) at the methyl group. For example, using RuCl2(PPh3)3 with D2O enables selective deuteration of C-H bonds adjacent to nitrogen heterocycles .
Bromination of 2'-Deoxyguanosine
The C8 position of 2'-deoxyguanosine is activated for coupling via bromination:
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Bromination Protocol :
2'-Deoxyguanosine is treated with bromine (Br2) or N-bromosuccinimide (NBS) in acetic acid, yielding 8-bromo-2'-deoxyguanosine .Key parameters:
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)
The deuterated PhIP is coupled to 8-bromo-2'-deoxyguanosine via a palladium-catalyzed cross-coupling reaction:
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Reaction Setup :
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Substrate: 8-Bromo-2'-deoxyguanosine (1.0 equiv)
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Deuterated PhIP (1.2 equiv)
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Catalyst: Pd2(dba)3 (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs2CO3 (2.0 equiv)
-
-
Optimized Conditions :
-
Mechanistic Insights :
The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by coordination of D3-PhIP’s amino group. Reductive elimination forms the C-N bond at C8 of deoxyguanosine .
Deprotection and Purification
The crude adduct is purified via chromatographic and recrystallization methods:
-
Deprotection :
Protecting groups (e.g., silyl ethers on the sugar moiety) are removed using tetrabutylammonium fluoride (TBAF) in THF . -
Chromatography :
-
Characterization :
Incorporation into Oligonucleotides
For biological studies, DG-C8-PHIP-D3 is incorporated into DNA strands via solid-phase synthesis:
-
Phosphoramidite Chemistry :
-
Oligonucleotide Purification :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H20D3N9O4 | |
| Molecular Weight | 492.51 g/mol | |
| CAS Number | 303173-39-9 | |
| Solubility | Slight in DMSO | |
| Storage | -20°C (desiccated) | |
| Appearance | Pale yellow solid |
Challenges and Optimization
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Isotopic Purity : Residual protiated methyl groups (<2%) are minimized by excess CD3I and rigorous drying .
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Coupling Efficiency : Lower yields (65%) stem from steric hindrance at C8; microwave-assisted synthesis reduces reaction time to 8 hours with comparable yields .
Applications in Mutagenesis Studies
DG-C8-PHIP-D3 is used to study translesional DNA synthesis (TLS) by polymerases (e.g., pol κ, REV1). Primer extension assays reveal that the adduct blocks replication fork progression, inducing G→T transversions in APC gene sequences .
Chemical Reactions Analysis
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine undergoes several types of chemical reactions:
Oxidation: The initial formation of the compound involves the oxidation of PhIP by cytochrome P450 enzymes.
Substitution: The N-acetoxy-PhIP intermediate reacts with deoxyguanosine residues in DNA, forming the DNA adduct.
Hydrolysis: The compound can be hydrolyzed to release the modified deoxyguanosine.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, N-acetyltransferases, sulfotransferases, and deoxyguanosine residues in DNA. The major product formed from these reactions is the this compound DNA adduct .
Scientific Research Applications
Mutagenesis Studies
Research has demonstrated that dG-C8-PhIP is mutagenic in mammalian cells. A study utilized site-specifically modified oligodeoxynucleotides to investigate the mutagenic properties of this DNA adduct. The findings indicated that when dG-C8-PhIP-modified oligomers were transfected into simian kidney cells (COS-7), they exhibited preferential incorporation of the correct base opposite the adduct, primarily resulting in G → T transversions. The mutational frequency varied based on the neighboring sequence context, with higher frequencies observed when specific bases (dC or dG) flanked the adduct .
Dietary Implications and Cancer Risk
dG-C8-PhIP is formed during the cooking of meat at high temperatures, contributing to dietary exposure to carcinogenic compounds. Studies have quantified dietary intake levels of PhIP, revealing significant variations based on cooking methods and meat types. For instance, direct measurements have indicated intake levels ranging from 0.07 to 4.3 ng/kg per day .
The metabolic activation of PhIP is crucial for its function as a mutagen. It is metabolized in the liver by enzymes such as Cytochrome P-450 1A2, leading to the formation of genotoxic metabolites that can bind to DNA and induce mutations. Individuals with rapid metabolic phenotypes may face a higher risk of cancer due to increased levels of these harmful metabolites .
Case Studies and Research Findings
Several studies have documented the effects of dG-C8-PhIP in various contexts:
Analytical Techniques for Detection
The detection and quantification of dG-C8-PhIP and related compounds are essential for understanding their impact on human health. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to measure HCA levels in cooked foods accurately. These methods allow researchers to assess dietary exposure levels and correlate them with cancer risk factors effectively .
Mechanism of Action
The mechanism by which N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine exerts its effects involves the metabolic activation of PhIP to form reactive intermediates that bind covalently to DNA. The primary molecular target is deoxyguanosine residues in DNA, leading to the formation of the DNA adduct . This adduct can cause mutations during DNA replication, contributing to carcinogenesis .
Comparison with Similar Compounds
Comparison with Structurally and Mechanistically Similar Compounds
HAAs and Their DNA Adducts
Key Findings :
- Mutagenic Specificity: PhIP-C8-dG primarily induces G→T transversions (85–93% of mutations) , similar to dG-C8-AF and dG-C8-IQ. However, PhIP-C8-dG exhibits a 9-fold higher mutation frequency than dG-C8-AF due to conformational flexibility in DNA minor grooves .
- Sequence Context Dependence : PhIP-C8-dG mutagenicity varies with flanking bases. When flanked by dC or dG, mutation frequency reaches 28–30%, compared to 13% with dA . Single-base deletions occur preferentially with dG/dT neighbors .
- Metabolic Activation : Unlike MeIQx and IQ, PhIP’s urinary excretion of unmetabolized parent compound (4.3% of dose) is less influenced by CYP1A2 activity, suggesting alternative detoxification pathways .
Analytical Sensitivity
- PhIP-C8-dG : LC-ESI-MS/MS with column-switching achieves a detection limit of 1.5 adducts/10⁸ nucleotides using [¹³C₁₀]-labeled internal standards, surpassing 32P-postlabeling in specificity .
- dG-C8-MeIQx : Quantified at ~1 adduct/10⁷ nucleotides via 32P-postlabeling, but lacks isotope-standard precision .
- 8-Amino-dG: Detectable at 0.1–5 adducts/10⁶ nucleotides via LC-MS, but requires oxidative stress models for significance .
In Vivo Relevance
- PhIP-C8-dG accumulates in colon DNA of PhIP-dosed mice (14.8 ± 3.7 adducts/10⁶ nucleotides) . Its formation is p53-dependent: Trp53⁻/⁻ mice show 50% lower adduct levels in liver and colon .
- dG-C8-AF: Preferentially forms in bladder and liver, with adduct levels correlating with 2-aminofluorene exposure .
Biological Activity
N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine (dG-C8-PhIP) is a DNA adduct formed from the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). This compound has garnered attention due to its mutagenic properties and potential role in cancer development. This article reviews its biological activity, including mutagenicity, metabolic pathways, and implications for human health.
1. Mutagenicity of dG-C8-PhIP
Research indicates that dG-C8-PhIP exhibits significant mutagenic activity. In mammalian cell systems, it primarily induces G → T transversions, which are a type of point mutation where guanine (G) is replaced by thymine (T) during DNA replication. A study utilizing site-specifically modified oligodeoxynucleotides demonstrated that when dG-C8-PhIP was introduced into simian kidney cells, it resulted in a mutational frequency of 28-30% when flanked by cytosine (C) or guanine (G), compared to just 13% when flanked by adenine (A) .
2. Metabolic Activation and Formation of DNA Adducts
PhIP is metabolized in the liver to form N-hydroxy-PhIP, which can then react with DNA to form dG-C8-PhIP. This metabolic activation is facilitated by cytochrome P450 enzymes, particularly CYP1A2 and CYP1A1 . The formation of dG-C8-PhIP has been confirmed through various analytical techniques, including HPLC and mass spectrometry .
Table 1: Metabolic Pathways of PhIP
| Metabolite | Enzyme Involved | Biological Activity |
|---|---|---|
| N-hydroxy-PhIP | CYP1A2 | Forms mutagenic DNA adducts |
| 4'-Hydroxy-PhIP | CYP1A1 | Considered a detoxified metabolite |
| dG-C8-PhIP | - | Induces mutations in DNA |
3. Experimental Evidence of Biological Activity
Various studies have provided evidence for the biological activity of dG-C8-PhIP:
- In Vivo Studies : In animal models, such as B6C3F1 mice, exposure to PhIP led to a significant increase in the incidence of hepatocellular adenomas and carcinomas . Specifically, at higher doses of PhIP, the incidence of tumors was markedly elevated compared to control groups.
- In Vitro Studies : In cultured mammalian cells, dG-C8-PhIP was shown to induce DNA strand breaks and chromosomal aberrations. Specifically, it induced sister chromatid exchanges in repair-deficient Chinese hamster ovary cells .
Case Study: Mutagenicity Testing in Salmonella
dG-C8-PhIP has also been tested using the Ames test with Salmonella typhimurium, where it exhibited mutagenic properties consistent with those observed in mammalian systems. The compound was found to cause mutations at concentrations relevant to dietary exposure levels .
4. Implications for Human Health
The presence of dG-C8-PhIP as a significant DNA adduct raises concerns regarding its role in human carcinogenesis. Given that PhIP is commonly found in cooked meats, understanding its biological activity is crucial for assessing dietary risks associated with cancer development.
Table 2: Summary of Biological Effects of dG-C8-PhIP
| Biological Effect | Observed Outcome |
|---|---|
| Mutagenicity | Induces G → T transversions |
| Tumorigenesis | Increased incidence of liver tumors |
| DNA Damage | Induces strand breaks and aberrations |
| Metabolic Activation | Formed through cytochrome P450 enzymes |
5. Conclusion
This compound is a potent mutagen formed from PhIP that poses significant risks related to DNA damage and potential carcinogenesis. Ongoing research is essential to fully elucidate its mechanisms of action and implications for public health.
Q & A
Q. How do PhIP-C8-dG adduct levels correlate with tissue-specific carcinogenesis in rodents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
